molecular formula C12H14BrN3O2 B2696176 (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one CAS No. 2097940-57-1

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

Cat. No.: B2696176
CAS No.: 2097940-57-1
M. Wt: 312.167
InChI Key: YKDKFFSBVVOKRQ-NSCUHMNNSA-N
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Description

The compound (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is a heterocyclic enone derivative featuring a pyrrolidine ring substituted with a 5-bromopyrimidin-2-yloxy group and a conjugated α,β-unsaturated ketone (but-2-en-1-one).

Properties

IUPAC Name

(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDKFFSBVVOKRQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Bromopyrimidine Introduction: The bromopyrimidine moiety is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a brominating agent.

    Enone Formation: The final step involves the formation of the enone group through an aldol condensation reaction between an aldehyde and a ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The enone group can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: The enone group can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromopyrimidine moiety can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

A key analog, BI82848 (), replaces the 5-bromopyrimidin-2-yl group with a 4,6-dimethylpyrimidin-2-yl substituent. The bromine atom in the target compound enhances electrophilicity and may facilitate nucleophilic aromatic substitution, whereas the methyl groups in BI82848 contribute to steric bulk and lipophilicity.

Enone Chain Modifications

The target compound’s but-2-en-1-one chain differs from analogs in , such as (2E)-3-(4-chlorophenyl)-1-(1-allyl-1H-benzimidazol-2-yl)prop-2-en-1-one (19d). While both share the α,β-unsaturated ketone motif, the target compound’s pyrrolidine-pyrimidine system contrasts with the benzimidazole-chalcone core of 19d. The enone’s conjugation in the target compound may enhance stability and π-π stacking interactions, whereas the benzimidazole derivatives prioritize aromatic interactions via chlorophenyl or methoxyphenyl substituents .

Physical and Spectroscopic Properties

  • Melting Points: Compound 6d () exhibits a melting point of 122–124°C, while BI82848’s physical state is unspecified. The bromine atom in the target compound may elevate its melting point compared to non-halogenated analogs due to increased molecular weight and intermolecular halogen bonding .
  • Spectroscopy: The target compound’s ¹H-NMR would likely show a deshielded vinyl proton (δ ~7.5–8.0 ppm) similar to 6d (δ 7.86 ppm, J = 15.9 Hz) and 19d (δ ~7.6–7.9 ppm). IR stretches for the enone carbonyl (~1634 cm⁻¹) and pyrimidine C=N (~1603 cm⁻¹) align with reported data .

Biological Activity

The compound (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one, also known by its CAS number 2097941-40-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C15_{15}H14_{14}BrN3_3O2_2, with a molecular weight of 380.3 g/mol. The structure features a pyrrolidine ring substituted with a bromopyrimidine moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Notably, compounds containing bromopyrimidine derivatives have been shown to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific mechanisms include:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including HeLa and MCF-7 cells.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the sub-G1 phase, indicating its potential as an anticancer agent.
  • Antiangiogenic Activity : In vivo studies using chick chorioallantoic membrane (CAM) assays have revealed that the compound inhibits blood vessel formation in tumor tissues, further supporting its anticancer potential.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50_{50} (µM) Effect
Cell Proliferation InhibitionJurkat4.64 ± 0.08Significant cytotoxicity
Cell Cycle AnalysisHeLaN/AInduces sub-G1 phase arrest
Antiangiogenic ActivityCAM AssayN/AInhibits blood vessel formation

Case Studies

Recent research has explored the efficacy of similar compounds in various therapeutic contexts:

  • Anticancer Studies : A study on a related compound demonstrated effective cytotoxicity against multiple cancer cell lines, suggesting that modifications to the pyrrolidine and bromopyrimidine structures can enhance biological activity. The docking studies indicated promising binding affinities with matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis .
  • Pharmacological Evaluation : Another study focused on the pharmacological properties of pyrrolidine derivatives indicated that these compounds could modulate specific signaling pathways involved in cancer cell survival and proliferation .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer effects, particularly its interactions with specific cellular targets.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against cancer cells while minimizing side effects.

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